molecular formula C19H23N3O7 B14957050 N~5~-carbamoyl-N~2~-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine

N~5~-carbamoyl-N~2~-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine

Cat. No.: B14957050
M. Wt: 405.4 g/mol
InChI Key: WSYSZWBFKXPURF-AWEZNQCLSA-N
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Description

5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID is a complex organic compound that features a unique structure combining a carbamoylamino group, a chromenyl moiety, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID typically involves multiple steps. One common approach is the esterification of a biopolymer with 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This method ensures the formation of the desired ester linkage under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets. The chromenyl moiety can interact with biological receptors, leading to various physiological effects. The compound may also participate in signaling pathways, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H23N3O7

Molecular Weight

405.4 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C19H23N3O7/c1-2-11-8-17(24)29-15-9-12(5-6-13(11)15)28-10-16(23)22-14(18(25)26)4-3-7-21-19(20)27/h5-6,8-9,14H,2-4,7,10H2,1H3,(H,22,23)(H,25,26)(H3,20,21,27)/t14-/m0/s1

InChI Key

WSYSZWBFKXPURF-AWEZNQCLSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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